![molecular formula C14H14ClN3O2 B1522488 Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 1256627-71-0](/img/structure/B1522488.png)
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate, also known as 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester, is a chemical compound with the empirical formula C12H11ClN2O2S . It has a molecular weight of 282.75 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, or thiourea . For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chlorophenyl group, which is a phenyl group with a chlorine atom attached .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Applications
Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against pathogenic microorganisms, showing potential as antimicrobial agents. These derivatives include reactions with 5-chloro-2-methylthiophenol and p-aminoacetophenone, leading to compounds with activity against certain pathogens (El-kerdawy et al., 1990).
Chemical Synthesis and Properties
- Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and converted into corresponding carboxylic acids via alkaline hydrolysis. These compounds were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting their diverse chemical utility and potential biological applications (Abignente et al., 1984).
- Novel pyrimido[1,2-a]pyrimidines were synthesized under microwave irradiation and solvent-free conditions. These compounds, derived from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, indicate the efficiency of microwave-mediated synthesis in producing heterocyclic compounds with potential for further applications (Eynde et al., 2001).
Dyeing and Textile Applications
Complexation of disperse dyes derived from thiophene with metals (Cu, Co, Zn) and their application on polyester and nylon fabrics was studied. The dyes, synthesized from ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate, demonstrated good dyeing performance and fastness properties, indicating their utility in textile industries (Abolude et al., 2021).
Antioxidant and Biological Activities
Dihydropyridine derivatives synthesized from related chemical structures have shown potent antioxidant activities and metal chelating properties, suggesting their use in addressing oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
Orientations Futures
Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate and its derivatives could potentially be developed for various therapeutic applications in the future .
Propriétés
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13(19)12-8-16-14(17-9(12)2)18-11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTUIVLRWDMZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



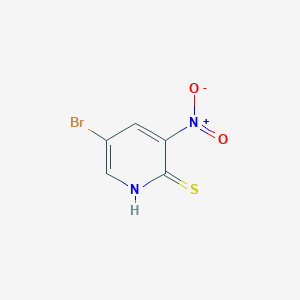

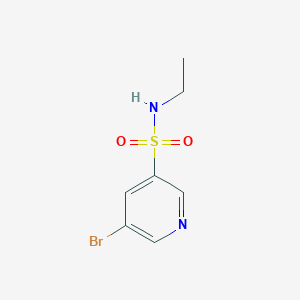
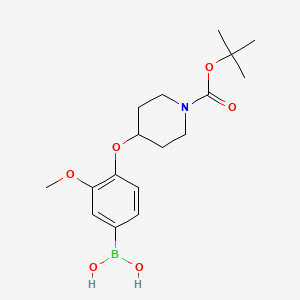
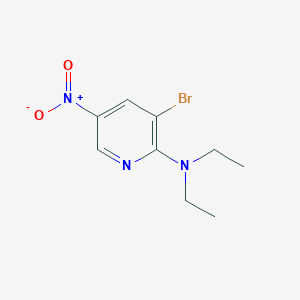
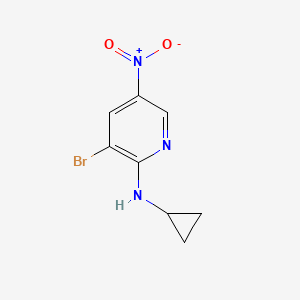





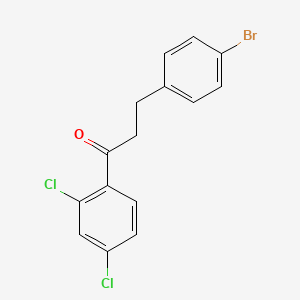
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)
